Cas no 69053-50-5 (4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one)
4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 2H-Benzimidazol-2-one,1,3-dihydro-4-hydroxy-(9CI)
- 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one
- 4-Hydroxy-1,3-dihydro-benzoimidazol-2-one
- 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 4-hydroxy-1,3-dihydro-benzoimidazole-2-one
- SB38341
- SCHEMBL6230711
- SCHEMBL765025
- 4-Hydroxy-1,3-dihydro-2H-benzimidazol-2-one
- CS-0235738
- 4-hydroxy-1,3-dihydrobenzimidazol-2-one
- CCG-339771
- dihydroxybenzimidazole
- 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-
- EN300-160488
- CHEMBL3218379
- 2h-benzimidazol-2-one,1,3-dihydro-4-hydroxy-
- 1H-Benzo[d]imidazole-2,7-diol
- Z1504677969
- AKOS024049469
- 69053-50-5
- CPBGGIHYAYWNDD-UHFFFAOYSA-N
- MFCD18814453
- 4-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one
- FT-0711342
- DA-03563
-
- MDL: MFCD18814453
- Inchi: 1S/C7H6N2O2/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11)
- InChI Key: CPBGGIHYAYWNDD-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2=C1NC(N2)=O
Computed Properties
- Exact Mass: 150.042927438g/mol
- Monoisotopic Mass: 150.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 61.4Ų
4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153630-1g |
4-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one |
69053-50-5 | 95% | 1g |
$599 | 2021-06-09 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 30R0053-1g |
4-Hydroxy-1,3-dihydro-benzoimidazol-2-one |
69053-50-5 | 97% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 30R0053-5g |
4-Hydroxy-1,3-dihydro-benzoimidazol-2-one |
69053-50-5 | 97% | 5g |
13483.87CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 30R0053-500mg |
4-Hydroxy-1,3-dihydro-benzoimidazol-2-one |
69053-50-5 | 97% | 500mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 30R0053-250mg |
4-Hydroxy-1,3-dihydro-benzoimidazol-2-one |
69053-50-5 | 97% | 250mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 30R0053-100mg |
4-Hydroxy-1,3-dihydro-benzoimidazol-2-one |
69053-50-5 | 97% | 100mg |
1161.82CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 30R0053-50mg |
4-Hydroxy-1,3-dihydro-benzoimidazol-2-one |
69053-50-5 | 97% | 50mg |
992.21CNY | 2021-05-07 | |
| Chemenu | CM153630-1g |
4-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one |
69053-50-5 | 95% | 1g |
$488 | 2024-07-24 | |
| eNovation Chemicals LLC | D267856-250mg |
4-Hydroxy-1,3-dihydro-benzoimidazol-2-one |
69053-50-5 | 96% | 250mg |
$335 | 2024-08-03 | |
| eNovation Chemicals LLC | D267856-500mg |
4-Hydroxy-1,3-dihydro-benzoimidazol-2-one |
69053-50-5 | 96% | 500mg |
$580 | 2024-08-03 |
4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one Suppliers
4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Additional information on 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
4-Hydroxy-2,3-Dihydro-1H-1,3-Benzodiazol-2-One: A Comprehensive Overview
4-Hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known by its CAS Registry Number 69053-50-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzodiazepines, which are known for their diverse biological activities and applications in drug discovery. The structure of 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one consists of a benzene ring fused with a diazepine ring system, featuring a hydroxyl group at the 4-position and a ketone group at the 2-position. This unique arrangement contributes to its intriguing chemical properties and potential therapeutic uses.
The synthesis of 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one has been explored through various methods, including condensation reactions and cyclization processes. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact. For instance, researchers have employed green chemistry principles to develop more sustainable methods for synthesizing this compound, leveraging biocatalysts or solvent-free conditions.
One of the most compelling aspects of 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one is its biological activity. Preclinical studies have demonstrated that this compound exhibits potent antioxidant properties, making it a promising candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, it has shown anti-inflammatory effects in vitro and in vivo models, suggesting its potential utility in treating inflammatory conditions like arthritis or dermatitis.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one. These studies have revealed that the compound interacts with key protein targets involved in inflammation and oxidative stress pathways. For example, molecular dynamics simulations have provided insights into how the hydroxyl group at position 4 plays a critical role in stabilizing these interactions.
The pharmacokinetic profile of 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one has also been investigated extensively. Studies in animal models indicate that the compound has good bioavailability and exhibits favorable distribution characteristics across various tissues. Furthermore, its metabolic stability has been assessed using liver microsomes from different species, providing valuable information for drug development.
In terms of therapeutic applications, ongoing clinical trials are exploring the efficacy of 4-hydroxy-2,3-dihydro...
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